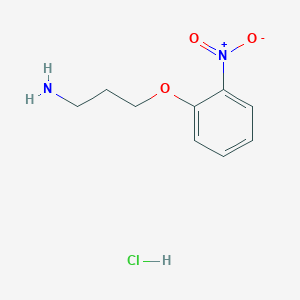
3-(2-nitrophenoxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitrophenoxy)propan-1-amine hydrochloride (3-NPPH) is a synthetic compound used in research laboratories to study a variety of biochemical and physiological processes. It is a nitro-aromatic compound with a pKa of 8.7 and an approximate molecular weight of 163.64 g/mol. 3-NPPH has been used in a variety of scientific studies, including those related to drug discovery, biochemistry, and pharmacology.
Mécanisme D'action
3-(2-nitrophenoxy)propan-1-amine hydrochloride has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the activity of certain proteins, such as the cytochrome P450 enzyme family. Additionally, this compound has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of scientific studies. In particular, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have immunomodulatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-nitrophenoxy)propan-1-amine hydrochloride in laboratory experiments has several advantages, including its high solubility in aqueous solutions, its low toxicity, and its ability to act as an inhibitor of certain enzymes and proteins. However, it also has several limitations, such as its relatively short half-life in aqueous solutions and its potential to cause unwanted side effects.
Orientations Futures
The future of 3-(2-nitrophenoxy)propan-1-amine hydrochloride research is promising, as it has the potential to be used in the development of novel drugs and drug delivery systems. Additionally, it has the potential to be used in the study of the biochemical and physiological effects of certain drugs, as well as in the study of the effects of nitroaromatic compounds on the human body. Additionally, this compound has the potential to be used in the development of new therapeutic agents and treatments for a variety of diseases.
Méthodes De Synthèse
3-(2-nitrophenoxy)propan-1-amine hydrochloride can be synthesized via a reaction between 2-nitrophenol and propan-1-amine hydrochloride. This reaction is typically carried out in an aqueous solution at room temperature, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-(2-nitrophenoxy)propan-1-amine hydrochloride has been used in a variety of scientific studies, including those related to drug discovery, biochemistry, and pharmacology. In particular, it has been used to study the effects of nitroaromatic compounds on the human body, as well as to study the biochemical and physiological effects of certain drugs. Additionally, this compound has been used in the development of novel drugs and drug delivery systems.
Propriétés
IUPAC Name |
3-(2-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13;/h1-2,4-5H,3,6-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVYHWOZSQPWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)


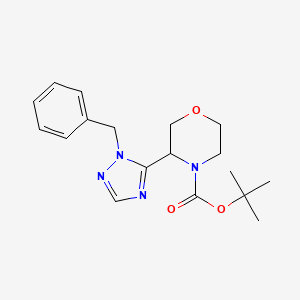
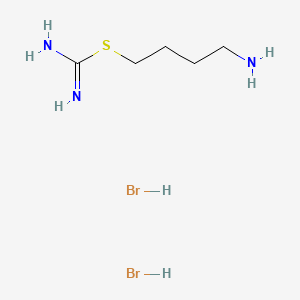
![tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate](/img/structure/B6599519.png)

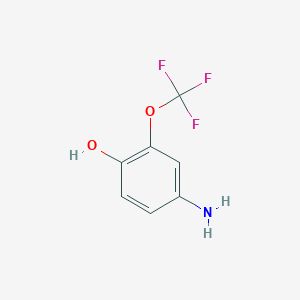

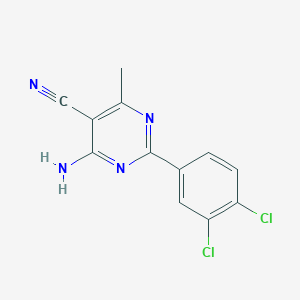
![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)

![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)